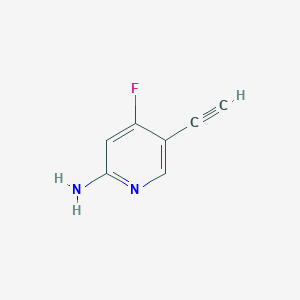
5-Ethynyl-4-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4-fluoropyridin-2-amine typically involves the use of fluorinated pyridine precursors. One common method is the palladium-catalyzed coupling reaction of 5-iodo-2-aminopyridine with ethynyl derivatives . The reaction conditions often include the use of palladium(II) and copper(I) catalysts in the presence of a base such as potassium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-4-fluoropyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts for coupling reactions, as well as oxidizing and reducing agents for modifying the ethynyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different ethynyl-modified compounds .
Scientific Research Applications
5-Ethynyl-4-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets . This makes it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
5-Ethynylpyridine-2-amine: A structurally related compound without the fluorine atom.
Uniqueness
5-Ethynyl-4-fluoropyridin-2-amine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-ethynyl-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H,(H2,9,10) |
InChI Key |
IXZYLRXTIRTNQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


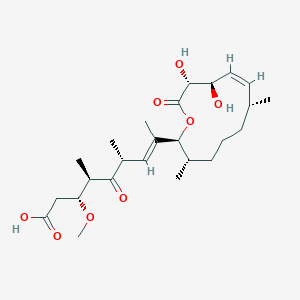
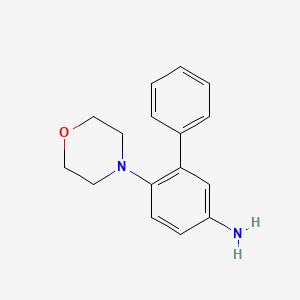
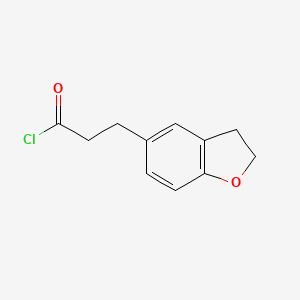
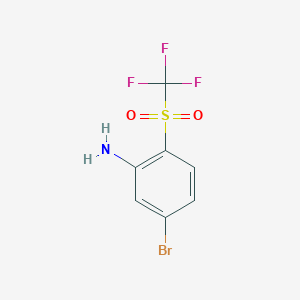


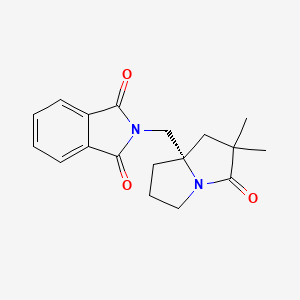


![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
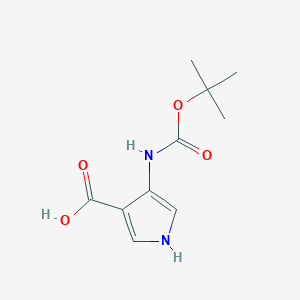
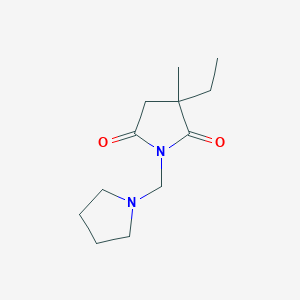
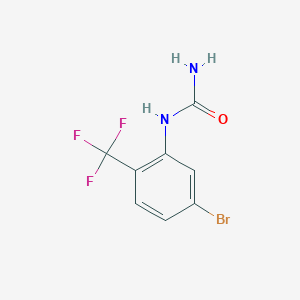
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
